molecular formula C18H23NO2 B1389239 N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline CAS No. 1040688-11-6

N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline

Cat. No.: B1389239
CAS No.: 1040688-11-6
M. Wt: 285.4 g/mol
InChI Key: XJZZZGGLIXZYBU-UHFFFAOYSA-N
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Description

N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline is a synthetic aromatic amine characterized by a propyl chain linking a 4-ethylphenoxy group and a 4-methoxyaniline moiety. Its molecular formula is C₁₈H₂₃NO₂, with a molar mass of 285.38 g/mol. The compound features a para-substituted methoxy group on the aniline ring and an ethyl group on the phenoxy moiety, which influence its electronic and steric properties. It is commercially available for research purposes, as listed in the Santa Cruz Biotechnology catalog under ID sc-330750 .

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)propyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-4-15-5-9-18(10-6-15)21-14(2)13-19-16-7-11-17(20-3)12-8-16/h5-12,14,19H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZZZGGLIXZYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)CNC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline typically involves the reaction of 4-ethylphenol with 1-bromo-2-propanol to form 2-(4-ethylphenoxy)propanol. This intermediate is then reacted with 4-methoxyaniline under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved include modulation of enzyme activity and protein-protein interactions, which can lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted aniline derivatives with phenoxyalkyl side chains.

Table 1: Structural and Commercial Comparison of Analogs

Compound Name Substituents (Aniline/Phenoxy) Molecular Formula Molar Mass (g/mol) Catalog ID (Source)
N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline 4-OCH₃ / 4-C₂H₅ C₁₈H₂₃NO₂ 285.38 sc-330750
N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline 4-F / 4-C₂H₅ C₁₇H₂₀FNO 273.35 sc-330749
N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline 3-CH₃ / 4-C₂H₅ C₁₈H₂₃NO 269.38 sc-330748
3-Chloro-N-[2-(4-isopropylphenoxy)propyl]-4-methoxyaniline 3-Cl, 4-OCH₃ / 4-C₃H₇ C₁₉H₂₄ClNO₂ 333.85 Catalog ID: 2045344

Key Observations:

Electronic Effects: The 4-methoxy group in the target compound enhances electron density on the aniline ring compared to electron-withdrawing groups like 4-fluoro (sc-330749) . This may improve nucleophilicity in reactions such as alkylation or acylation.

Biological Activity :

  • While direct bioactivity data for the target compound is absent in the provided evidence, structurally related compounds with para-substituted aromatic moieties (e.g., TRI and PYR in ) exhibit antifungal properties. The target’s methoxy group may similarly modulate interactions with biological targets like fungal enzymes .

Research Findings and Hypotheses

Antifungal Potential: Compounds with free -NH- links and para-substituted aromatic rings (e.g., TRI in ) inhibit C. albicans.

Synthetic Pathways: The synthesis of 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides () involves coupling phenoxyalkyl amines with benzoyl chlorides.

Commercial Relevance: The uniform pricing of analogs (e.g., $284.00 per 500 mg in ) indicates comparable production costs, likely due to shared intermediates like 4-ethylphenol and propylamine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline
Reactant of Route 2
N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline

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